4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-7-10-1-3-11(4-2-10)13-6-5-12-8-15-9-16(12)13/h1-4,8-9,13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLKLQLYJBMZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CN2C1C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555864 | |
| Record name | 4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102676-88-0 | |
| Record name | 4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile typically involves multiple steps:
Cyclization: The initial step involves the cyclization of appropriate precursors to form the pyrroloimidazole core.
Functionalization: Subsequent functionalization of the core structure introduces the benzonitrile group.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound has been investigated for its role as an inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial in glucocorticoid metabolism. Inhibition of this enzyme can lead to decreased cortisol levels, making it a candidate for treating conditions like Cushing's syndrome and obesity-related metabolic disorders.
Mechanism of Action
The mechanism involves binding to the active site of the enzyme, preventing the conversion of cortisone to cortisol. This action can potentially alleviate symptoms associated with hypercortisolism.
Materials Science
Electronic Properties
4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile exhibits unique electronic properties that make it suitable for applications in organic semiconductors and optoelectronic devices. Research is ongoing to explore its conductivity and stability in various electronic materials.
Biological Studies
Interaction with Biological Macromolecules
Studies have shown that this compound interacts with various biological macromolecules, influencing cellular pathways related to proliferation and apoptosis. Its potential as a therapeutic agent is being explored in cancer research, where modulation of specific signaling pathways could enhance treatment efficacy.
Data Tables
| Compound Name | Key Features |
|---|---|
| 4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)phenol | Exhibits different biological activity due to hydroxyl group. |
| 4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)aniline | An amine derivative that shows varied reactivity patterns. |
| 4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzaldehyde | Aldehyde group introduces unique reactivity for further derivatization. |
Case Studies
-
Osilodrostat in Cushing's Syndrome Treatment
A clinical study demonstrated that Osilodrostat effectively reduced cortisol levels in patients with Cushing's syndrome. The study reported significant improvements in quality of life metrics and metabolic parameters. -
Material Applications in Organic Electronics
Research highlighted the use of this compound in developing organic field-effect transistors (OFETs), showcasing its potential for high mobility and stability under operational conditions. -
Biological Activity against Cancer Cells
A recent study explored the compound's ability to induce apoptosis in specific cancer cell lines through modulation of signaling pathways associated with cell survival.
Mechanism of Action
The mechanism of action of 4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: The pathways involved may include those related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
3-Chloro-4-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile
2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-9H-carbazole
- Structure : Replaces benzonitrile with a carbazole moiety.
- CAS RN : 186421-95-4
- Key Differences: The carbazole group introduces a larger aromatic system, likely reducing solubility and altering pharmacokinetics. No reported therapeutic applications; primarily used as an intermediate in organic synthesis .
(S)-N-((R)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethyl)-2-(o-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxamide
- Structure : Contains a triazole group and a carboxamide substituent.
- Molecular Formula : C₁₉H₂₂N₆O
- Key Differences: Targets non-CYP enzymes (e.g., kinases or receptors) due to structural divergence. Demonstrates distinct pharmacological activity unrelated to cortisol synthesis inhibition .
Pharmacological and Physicochemical Comparisons
Target Selectivity
Solubility and Bioavailability
- Osilodrostat Free Base : Low aqueous solubility (logP: ~2.1), limiting oral absorption .
- Osilodrostat Phosphate Salt : Solubility increases by >10-fold, enabling 80–90% oral bioavailability .
Tabulated Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Target Enzyme(s) | Therapeutic Use |
|---|---|---|---|---|---|
| Osilodrostat | C₁₃H₁₀FN₃ | 227.24 | 3-Fluoro | CYP11B1, CYP11B2 | Cushing’s syndrome |
| Osilodrostat Phosphate | C₁₃H₁₀FN₃·H₃PO₄ | 325.24 | Phosphate salt | CYP11B1, CYP11B2 | Improved formulation |
| 3-Chloro Analog | C₁₃H₁₀ClN₃ | 243.69 | 3-Chloro | N/A | Impurity analysis |
| Carbazole Derivative | C₁₉H₁₃N₃ | 273.33 | Carbazole | N/A | Synthetic intermediate |
Biological Activity
4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile, also known as LCI 699 or Osilodrostat, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 227.24 g/mol
- CAS Registry Number : 928134-65-0
The compound functions primarily as an inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the metabolism of glucocorticoids, converting inactive cortisone into active cortisol. Inhibition of this enzyme can lead to decreased cortisol levels, which is beneficial in conditions characterized by excess cortisol such as Cushing's syndrome.
Antiproliferative Effects
Research has demonstrated that derivatives of the pyrrolo[1,2-c]imidazole scaffold exhibit notable antiproliferative activity against various cancer cell lines. For instance:
- Study Findings : A small library of compounds including this compound was evaluated for anti-proliferative effects using MTT assays. The results indicated a dose-dependent reduction in cell viability across several human cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) with IC values ranging from 0.01 to 0.5 µM depending on the specific derivative and cell line tested .
Immune Modulation
Additionally, the compound has been investigated for its immune-modulating properties:
- Case Study : In a study involving mouse splenocytes, the compound was shown to enhance immune responses by blocking the PD-1/PD-L1 interaction, which is crucial for T-cell activation. At a concentration of 100 nM, it was able to restore immune function by rescuing splenocyte activity to 92% compared to controls .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Various studies have explored how changes in substituents affect potency and selectivity:
| Substituent | Effect on Activity | IC |
|---|---|---|
| Fluorine at 3-position | Increased potency | 0.05 µM |
| Chlorine at 3-position | Moderate potency | 0.15 µM |
| Methyl substitution | Reduced activity | >1 µM |
These findings suggest that specific modifications can either enhance or diminish the biological efficacy of the compound .
Q & A
What methodologies are recommended for determining the enantiomeric purity of 4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile in pharmacological studies?
Answer:
The compound contains a single chiral center with the (5R)-configuration, making enantiomeric purity critical for pharmacological activity. Chiral high-performance liquid chromatography (HPLC) using polysaccharide-based columns (e.g., Chiralpak®) is the standard method, as it resolves enantiomers with high specificity. X-ray crystallography can also confirm absolute configuration, as demonstrated in studies of its phosphate salt form (e.g., osilodrostat phosphate) . For validation, nuclear magnetic resonance (NMR) with chiral shift reagents may supplement these techniques.
What in vitro assays are employed to evaluate the inhibitory activity of this compound against aldosterone synthase and cortisol synthesis?
Answer:
Key assays include:
- Enzyme Inhibition Assays : Recombinant human aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1) are incubated with the compound. Inhibition is measured via liquid chromatography-mass spectrometry (LC-MS) to quantify corticosterone and cortisol metabolites .
- Cell-Based Models : Adrenocortical carcinoma (HAC15) cells are treated with the compound, followed by quantification of cortisol via immunoassays or LC-MS. Dose-response curves (IC₅₀ values) are generated to assess potency .
Table 1 : Representative IC₅₀ values for osilodrostat (phosphate salt):
| Enzyme/Cell Model | IC₅₀ (nM) | Reference |
|---|---|---|
| CYP11B2 (Aldosterone Synthase) | 2.5 | |
| CYP11B1 (11β-Hydroxylase) | 2.9 | |
| HAC15 Cells (Cortisol) | 7.1 |
How do salt forms (e.g., phosphate vs. free base) impact the compound’s pharmacokinetic and physicochemical properties?
Answer:
The phosphate salt form enhances aqueous solubility and bioavailability compared to the free base. Key differences:
- Solubility : Phosphate salt solubility in water is >50 mg/mL, while the free base (C₁₃H₁₀FN₃, MW 227.24) is poorly soluble (<1 mg/mL) .
- Bioavailability : In rat models, the phosphate salt achieves 80% oral bioavailability due to improved dissolution, whereas the free base shows <30% .
- Analytical Differentiation : X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) distinguish crystalline forms. For example, osilodrostat phosphate exhibits distinct thermal transitions at 198°C (melting point) .
What structural features are critical for the compound’s activity as a cortisol synthesis inhibitor?
Answer:
Key structure-activity relationship (SAR) insights:
- Chiral Center : The (5R)-configuration is essential; the (5S)-enantiomer shows >100-fold reduced potency .
- Fluorine Substitution : The 3-fluoro group on the benzonitrile moiety enhances binding to CYP11B2 by forming a halogen bond with Phe434 .
- Pyrroloimidazole Core : The bicyclic system stabilizes the active conformation via π-π stacking with heme residues in CYP enzymes .
Advanced Research Note : Computational docking (e.g., AutoDock Vina) predicts binding poses, but mutagenesis studies (e.g., Phe434Ala mutants) are required to validate interactions .
How can researchers resolve contradictions in enzyme inhibition data across preclinical studies?
Answer:
Discrepancies often arise from assay conditions. Mitigation strategies include:
- Standardized Assay Conditions : Control pH (7.4), temperature (37°C), and cofactors (e.g., NADPH concentration) .
- Orthogonal Validation : Use both fluorescence-based (e.g., Vivid® substrates) and LC-MS assays to cross-verify IC₅₀ values .
- Statistical Analysis : Apply ANOVA to compare inter-study variability, with p<0.05 indicating significance. For example, batch-to-batch differences in recombinant enzyme activity may require normalization .
What synthetic routes are reported for the preparation of this compound derivatives?
Answer:
A representative pathway for the free base:
Imidazole Ring Formation : Condensation of 3-fluorobenzonitrile with a pyrrolidine precursor under Mitsunobu conditions (DIAD, PPh₃) .
Chiral Resolution : The racemic mixture is separated via chiral chromatography to isolate the (5R)-enantiomer .
Salt Formation : Phosphoric acid is added in ethanol to crystallize the phosphate salt .
Advanced Optimization : Flow chemistry reduces reaction times from 48 hours (batch) to 6 hours by improving heat transfer and mixing .
What analytical techniques are recommended for stability testing of the compound under accelerated conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS with a C18 column (gradient: 0.1% formic acid in H₂O/acetonitrile) .
- Stability-Indicating Methods : High-resolution mass spectrometry (HRMS) identifies oxidative byproducts (e.g., hydroxylation at the pyrrolidine ring) .
How does the compound’s selectivity for CYP11B2 over related cytochrome P450 enzymes (e.g., CYP3A4) impact toxicity profiles?
Answer:
Selectivity ratios are critical to avoid off-target effects:
- CYP3A4 Inhibition : Osilodrostat phosphate shows >1,000-fold selectivity for CYP11B2 over CYP3A4 (IC₅₀ >10 µM), minimizing drug-drug interaction risks .
- Toxicity Screening : Hepatocyte assays (e.g., HepG2 cells) assess mitochondrial toxicity. No significant cytotoxicity is observed at therapeutic doses (≤10 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
